O,S-Diethyl cyclopentylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,S-Diethyl cyclopentylphosphonothioate is an organophosphorus compound with the molecular formula C9H19O2PS It is a phosphonothioate ester, characterized by the presence of both oxygen and sulfur atoms bonded to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl cyclopentylphosphonothioate can be achieved through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general, providing high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of diethyl phosphite with cyclopentyl halides in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
O,S-Diethyl cyclopentylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclopentyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
O,S-Diethyl cyclopentylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a chemotherapeutic agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of O,S-Diethyl cyclopentylphosphonothioate involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
O,S-Diethyl methylphosphonothioate: Similar structure but with a methyl group instead of a cyclopentyl group.
Diethyl phosphite: Lacks the sulfur atom present in O,S-Diethyl cyclopentylphosphonothioate.
Uniqueness
This compound is unique due to its specific combination of oxygen, sulfur, and cyclopentyl groups bonded to the phosphorus atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
184642-09-9 |
---|---|
Molecular Formula |
C9H19O2PS |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
[ethoxy(ethylsulfanyl)phosphoryl]cyclopentane |
InChI |
InChI=1S/C9H19O2PS/c1-3-11-12(10,13-4-2)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
NCPYTVCQXSVOJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCCC1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.